molecular formula C9H9N3O4S B14808305 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid CAS No. 7336-98-3

4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid

Cat. No.: B14808305
CAS No.: 7336-98-3
M. Wt: 255.25 g/mol
InChI Key: LYLPTGBYMDITGN-UHFFFAOYSA-N
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Description

4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a sulfonic acid group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by sulfonation . The reaction conditions often include the use of acidic or basic media to facilitate the formation of the pyrazole ring and subsequent sulfonation.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the target compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles and sulfonated pyrazoles, such as:

Uniqueness

4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7336-98-3

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

4-(3-amino-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C9H9N3O4S/c10-8-5-9(13)12(11-8)6-1-3-7(4-2-6)17(14,15)16/h1-4H,5H2,(H2,10,11)(H,14,15,16)

InChI Key

LYLPTGBYMDITGN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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